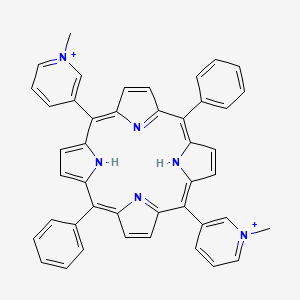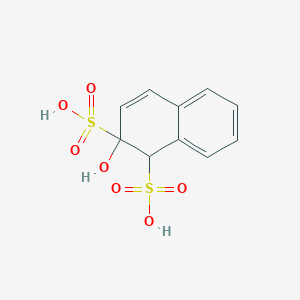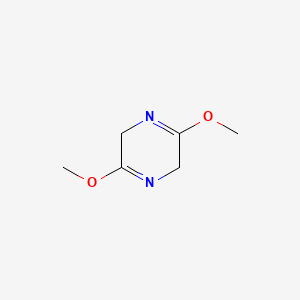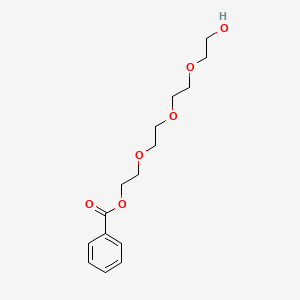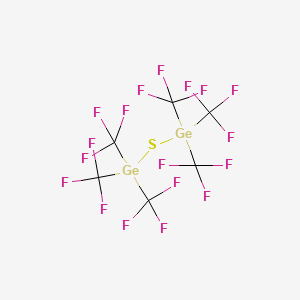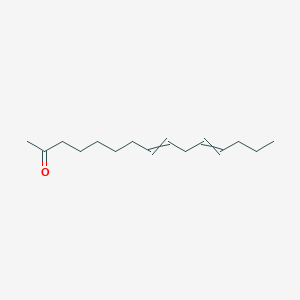![molecular formula C21H38Si2 B14294895 [(4-Ethenylphenyl)methylene]bis(triethylsilane) CAS No. 113150-95-1](/img/structure/B14294895.png)
[(4-Ethenylphenyl)methylene]bis(triethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Ethenylphenyl)methylene]bis(triethylsilane) is an organosilicon compound with the molecular formula C21H38Si2 It is characterized by the presence of a phenyl group substituted with an ethenyl group and two triethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(triethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the ethenyl group of the benzaldehyde reacts with triethylsilane under the influence of a platinum-based catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of [(4-Ethenylphenyl)methylene]bis(triethylsilane) can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(triethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
[(4-Ethenylphenyl)methylene]bis(triethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers and coatings, where its properties can enhance the performance of the final products.
Mechanism of Action
The mechanism by which [(4-Ethenylphenyl)methylene]bis(triethylsilane) exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its reactive ethenyl and silane groups, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
[(4-Ethenylphenyl)methylene]bis(triethylsilane) can be compared with other similar organosilicon compounds, such as:
[(4-Methylphenyl)methylene]bis(triethylsilane): Similar structure but with a methyl group instead of an ethenyl group.
[(4-Phenyl)methylene]bis(triethylsilane): Lacks the ethenyl substitution, leading to different reactivity.
[(4-Ethenylphenyl)methylene]bis(trimethylsilane): Contains trimethylsilane groups instead of triethylsilane, affecting its steric and electronic properties.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(triethylsilane) lies in its combination of the ethenyl group and triethylsilane groups, which confer specific reactivity and stability characteristics that are valuable in various applications.
Properties
CAS No. |
113150-95-1 |
|---|---|
Molecular Formula |
C21H38Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
[(4-ethenylphenyl)-triethylsilylmethyl]-triethylsilane |
InChI |
InChI=1S/C21H38Si2/c1-8-19-15-17-20(18-16-19)21(22(9-2,10-3)11-4)23(12-5,13-6)14-7/h8,15-18,21H,1,9-14H2,2-7H3 |
InChI Key |
QZQAYMWKEUNFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C1=CC=C(C=C1)C=C)[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


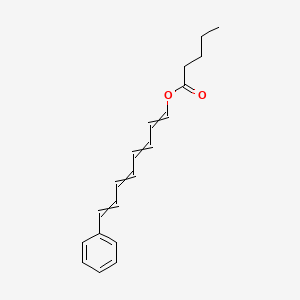
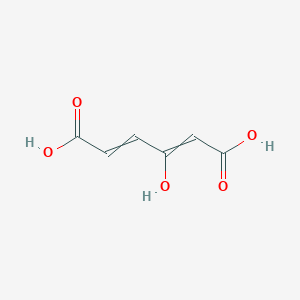
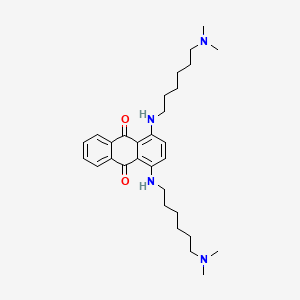


![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
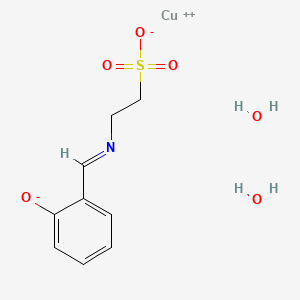
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
